![molecular formula C17H15BrN2O B2430765 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 333746-93-3](/img/structure/B2430765.png)
1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H15BrN2O and its molecular weight is 343.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is characterized by a fused benzene and imidazole ring. The presence of the bromoallyl and phenoxymethyl substituents is significant in modulating its biological activity.
Antimicrobial Activity
Research has indicated that benzo[d]imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell division and biofilm formation.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3ao | < 1 | Staphylococcus aureus |
3aq | 3.9 | Candida albicans |
3ad | 3.9 | Mycobacterium smegmatis |
Anticancer Activity
This compound has shown promise in anticancer applications. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as disruption of mitochondrial membrane potential and activation of caspases . The structure-activity relationship (SAR) studies suggest that modifications to the benzo[d]imidazole core can enhance cytotoxicity against various cancer cell lines.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
2g | 16.38 | MDA-MB-231 |
1e | 21.93 | MDA-MB-231 |
Enzyme Inhibition
Compounds derived from benzo[d]imidazole have been identified as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase . This inhibition can lead to reduced glucose absorption, thereby exhibiting potential antidiabetic effects.
Interaction with Biomolecular Targets
Molecular docking studies have elucidated the binding interactions between these compounds and various biomolecular targets. For example, interactions with FtsZ proteins have been proposed as a mechanism for antibacterial action . These insights are crucial for understanding how structural modifications can enhance efficacy.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several benzo[d]imidazole derivatives, compounds with specific substitutions demonstrated enhanced activity against resistant strains of bacteria. The findings highlighted the importance of substituent positioning on the benzimidazole core for maximizing antimicrobial effects .
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of substituted benzimidazoles showed that certain derivatives could significantly inhibit tumor growth in vivo. The research emphasized the role of lipophilicity in improving drug penetration and therapeutic efficacy .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound has been investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that benzimidazole derivatives, including the compound of interest, exhibit significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzimidazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Antifungal Activity
The compound's antifungal efficacy has also been evaluated. Research shows moderate activity against fungal strains such as Candida albicans and Aspergillus niger, with MIC values that indicate potential for therapeutic use in treating fungal infections .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of benzimidazole derivatives. For example, some compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potency . The mechanism often involves the inhibition of critical cellular pathways, making them valuable candidates for further development as anticancer agents.
Case Studies
Several case studies illustrate the applications of similar benzimidazole derivatives:
- A study evaluated a series of N-alkylated benzimidazole derivatives for their antiproliferative activities against breast cancer cell lines, revealing a correlation between alkyl chain length and anticancer efficacy .
- Another research project focused on synthesizing 2-mercaptobenzimidazole derivatives, which demonstrated significant antibacterial and antifungal activities while also being assessed for anticancer properties against human colorectal carcinoma cells .
Data Summary Table
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-(phenoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-13(18)11-20-16-10-6-5-9-15(16)19-17(20)12-21-14-7-3-2-4-8-14/h2-10H,1,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPDMRMYTTZATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.